Tert-butyl 3-(pyrazin-2-yl)propanoate
CAS No.: 165530-42-7
Cat. No.: VC8246529
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 165530-42-7 |
|---|---|
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | tert-butyl 3-pyrazin-2-ylpropanoate |
| Standard InChI | InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)5-4-9-8-12-6-7-13-9/h6-8H,4-5H2,1-3H3 |
| Standard InChI Key | AACUDZYDJBPXLQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CCC1=NC=CN=C1 |
| Canonical SMILES | CC(C)(C)OC(=O)CCC1=NC=CN=C1 |
Introduction
Tert-butyl 3-(pyrazin-2-yl)propanoate is a chemical compound with the CAS number 165530-42-7. It is characterized by its molecular formula, C11H16N2O2, and molecular weight. This compound is part of a broader class of esters, which are commonly used in organic synthesis and pharmaceutical research due to their versatility and reactivity.
3.1. Synthesis Methods
The synthesis of tert-butyl 3-(pyrazin-2-yl)propanoate typically involves esterification reactions. A common approach might include reacting pyrazin-2-ylpropanoic acid with tert-butanol in the presence of a catalyst like sulfuric acid or an acid catalyst under reflux conditions.
3.2. Potential Applications
Pyrazine derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. Therefore, tert-butyl 3-(pyrazin-2-yl)propanoate could serve as a precursor or intermediate in the synthesis of compounds with potential therapeutic applications.
4.1. Biological Activity
While specific biological activity data for tert-butyl 3-(pyrazin-2-yl)propanoate is not available, compounds containing pyrazine rings often exhibit significant biological activities. For instance, pyrazine derivatives have been studied for their potential as TLR8 agonists, which could be relevant in immunotherapy research .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 165530-42-7 |
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | Not specified |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume